2-Amino-3-hydroxy-2-methylpropanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-Amino-3-hydroxy-2-methylpropanenitrile is not directly mentioned in the provided papers. However, the papers discuss various related compounds and synthetic methods that could be relevant to the synthesis and properties of similar amino-hydroxy-methylpropanenitriles. For instance, the synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols are explored, which are structurally related to the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes, such as the synthesis of 2-substituted 2-aminopropane-1,3-diols, which were evaluated for their immunosuppressive effects . Another example is the synthesis of 2-aminopropane-1,2,3-tricarboxylic acid through a one-pot procedure involving cyclization and alkylation steps . Additionally, the synthesis of 3-Aminoxy-1-amino[1,1'-3H2]propane, a potent inhibitor of polyamine biosynthesis enzymes, is reported through a three-step synthesis involving catalytic tritiation .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate was determined, providing insights into the molecular conformation and intermolecular interactions . This type of analysis is crucial for understanding the reactivity and potential biological activity of compounds like 2-Amino-3-hydroxy-2-methylpropanenitrile.

Chemical Reactions Analysis

The papers describe several chemical reactions relevant to the synthesis of amino-hydroxy-methylpropanenitriles. For instance, the SRN1 reaction is used to link 2-hydroxybenzyl alcohols with 2-nitropropane anions, followed by catalytic hydrogenation to yield amines . The annulation of 2,4-pentadienenitriles with hydroxylamine to synthesize multi-substituted 2-aminopyridines is another example of a chemical reaction that could be related to the synthesis of 2-Amino-3-hydroxy-2-methylpropanenitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally similar to 2-Amino-3-hydroxy-2-methylpropanenitrile are discussed in the context of their synthesis and potential applications. For example, the use of 3-hydroxypropanaminium acetate as a catalyst in the synthesis of pyrano[3,2-c]chromene-3-carbonitrile derivatives highlights the importance of reaction conditions on the properties of the final products . The enantioselective synthesis of amino acids, such as (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, also sheds light on the importance of stereochemistry in determining the properties of these compounds .

Safety And Hazards

Eigenschaften

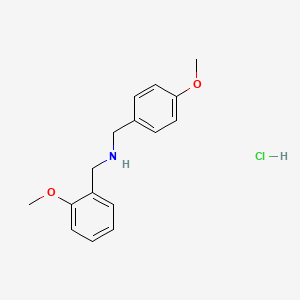

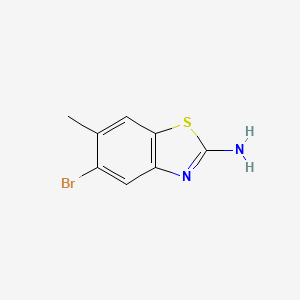

IUPAC Name |

2-amino-3-hydroxy-2-methylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-4(6,2-5)3-7/h7H,3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRLLJVJCVKHQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559934 |

Source

|

| Record name | 2-Amino-3-hydroxy-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-hydroxy-2-methylpropanenitrile | |

CAS RN |

122556-12-1 |

Source

|

| Record name | 2-Amino-3-hydroxy-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

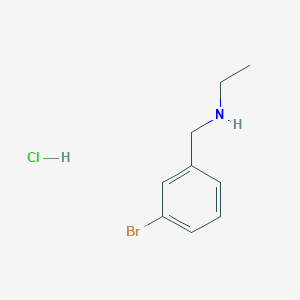

![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)

![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)